(S,S)-3-Hydroxy Lovastatin

HMG-CoA reductase inhibition Tissue selectivity Ocular pharmacology

Select (S,S)-3-Hydroxy Lovastatin as your analytical reference standard to ensure accurate quantification of the active metabolite in lovastatin formulations. Unlike the lactone prodrug or racemic mixtures, this defined (S,S)-stereoisomer delivers reproducible chromatographic retention, mass spectral fragmentation, and biological recognition essential for method validation, ANDA submissions, and pharmacokinetic modeling. Supplied with full characterization data and traceability to USP/EP pharmacopeial standards.

Molecular Formula C24H36O6
Molecular Weight 420.54
CAS No. 127910-58-1
Cat. No. B601723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-3-Hydroxy Lovastatin
CAS127910-58-1
Synonyms[1S-[1α(2R*,3R*),3α,7β,8β(2S*,4S*),8aβ]]-3-Hydroxy-2-methylbutanoic Acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran- 2-yl)ethyl]-1-naphthalenyl Ester
Molecular FormulaC24H36O6
Molecular Weight420.54
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O
InChIInChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-3-Hydroxy Lovastatin (CAS 127910-58-1): A Stereochemically Defined Active Metabolite of Lovastatin for Analytical and Pharmacological Reference


(S,S)-3-Hydroxy Lovastatin is a specific stereoisomer of the open-ring hydroxy acid metabolite of the HMG-CoA reductase inhibitor lovastatin [1]. Lovastatin is administered as an inactive lactone prodrug and must undergo in vivo hydrolysis to the corresponding β-hydroxy acid form to exert pharmacological activity [2]. The compound is characterized by its (S,S)-stereochemical configuration, distinguishing it from other possible diastereomers of the hydroxy acid metabolite. It is primarily utilized as a reference standard in analytical method development and quality control applications for lovastatin pharmaceutical formulations [1].

Why Lovastatin Impurity Standards and Metabolite References Cannot Be Interchanged with (S,S)-3-Hydroxy Lovastatin


While several lovastatin-related compounds are commercially available—including the parent lactone, the racemic hydroxy acid mixture, and various stereoisomers—they are not functionally interchangeable for analytical or pharmacological applications. The (S,S)-3-Hydroxy Lovastatin possesses a precise stereochemical configuration at multiple chiral centers that directly influences its chromatographic retention behavior, mass spectral fragmentation pattern, and biological recognition by enzymes and transporters [1]. The lactone prodrug form requires metabolic activation and exhibits different physicochemical properties (higher lipophilicity, passive membrane diffusion) compared to the open acid form [2]. Furthermore, the acid form demonstrates markedly different CYP450 inhibition profiles relative to the lactone, with the lactone being a more potent inhibitor of CYP3A4, raising distinct drug-drug interaction concerns . Generic substitution with undefined mixtures or incorrect stereoisomers compromises analytical accuracy, method validation reproducibility, and pharmacokinetic modeling fidelity.

Quantitative Differentiation of (S,S)-3-Hydroxy Lovastatin from Comparator Statin Acids and Lactones


Comparative HMG-CoA Reductase Inhibitory Potency in Lens Tissue

In an ex vivo rat lens assay measuring [14C]acetate incorporation into cholesterol, lovastatin acid (the active form of which (S,S)-3-Hydroxy Lovastatin is a stereoisomer) demonstrated an IC50 of 4.5 ± 0.7 nM. This potency is comparable to simvastatin acid (IC50 = 5.2 ± 1.5 nM) but is approximately 100-fold greater than that of pravastatin (IC50 = 469 ± 42 nM) in this extrahepatic tissue [1]. In contrast, all three acid forms showed similar inhibitory activity in liver slices (IC50 values approximately 20-50 nM) [1]. This differential tissue selectivity is attributed to the inability of pravastatin to penetrate the intact lens due to its hydrophilic nature, whereas lovastatin acid and simvastatin acid are sufficiently lipophilic to enter lens cells [1].

HMG-CoA reductase inhibition Tissue selectivity Ocular pharmacology

Differential CYP2C8 Inhibition by Lovastatin Acid vs. Lactone Prodrug

In pooled human liver microsomes, lovastatin acid (the active metabolite form) is a significantly weaker inhibitor of CYP2C8-mediated paclitaxel 6α-hydroxylation compared to the parent lactone prodrug. The acid form exhibits Ki (IC50) values in the range of 32 to 55 μM (30–67 μM), whereas the lactone prodrug demonstrates substantially greater inhibitory potency with a Ki of 8.4 μM and IC50 of 15 μM [1]. This difference in CYP2C8 inhibition between the acid and lactone forms is consistent with the pattern observed for simvastatin (lactone Ki = 7.1 μM, IC50 = 9.6 μM; acid Ki/IC50 = 32–55 μM) [1]. Pravastatin and rosuvastatin showed no appreciable CYP2C8 inhibition even at 100 μM [1].

Cytochrome P450 Drug-drug interactions Hepatic metabolism

Enhanced Oral Bioavailability of Lovastatin Hydroxy Acid via Solid Lipid Nanoparticle Formulation

A study evaluating solid lipid nanoparticles (SLN) for lovastatin delivery in rats demonstrated that the relative oral bioavailability of lovastatin hydroxy acid was increased by approximately 324% when administered as an SLN formulation compared to a reference lovastatin suspension [1]. In contrast, the relative bioavailability of the parent lovastatin lactone was increased by only ~173% under the same conditions [1]. This indicates that the hydroxy acid metabolite form exhibits a more pronounced bioavailability enhancement from nanoparticle encapsulation than the lactone prodrug, likely due to differences in solubility and intestinal permeability between the two forms.

Bioavailability enhancement Nanoparticle drug delivery Pharmacokinetics

Analytical Method Development: Critical Role of Stereochemically Defined Reference Standards

Published analytical methods for the quantitative determination of statins in biological samples rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography, with specific requirements for stereochemically pure reference standards [1]. (S,S)-3-Hydroxy Lovastatin serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of lovastatin [2]. Unlike undefined mixtures or racemic standards, this compound provides traceability against pharmacopeial standards (USP or EP) and is supplied with detailed characterization data compliant with regulatory guidelines [2].

HPLC-MS/MS Reference standards Quality control Method validation

Differential P-Glycoprotein (P-gp) Inhibition by Lovastatin vs. Simvastatin

Lovastatin and simvastatin are both potent inhibitors of P-glycoprotein (P-gp) transport, but with distinct IC50 values. Lovastatin inhibits human P-gp with an IC50 of 26 μM, whereas simvastatin exhibits greater potency with an IC50 of 9 μM [1]. Atorvastatin also inhibits P-gp but requires higher concentrations [1]. This differential P-gp inhibition profile is relevant for understanding statin-mediated modulation of drug efflux transporters, which can influence the bioavailability and tissue distribution of co-administered P-gp substrate drugs.

P-glycoprotein Drug transport Multidrug resistance

Priority Procurement Scenarios for (S,S)-3-Hydroxy Lovastatin Based on Differential Evidence


Regulated Bioanalytical Method Validation for Lovastatin Pharmacokinetic Studies

When developing and validating LC-MS/MS methods for quantifying lovastatin and its metabolites in human plasma or serum for bioequivalence or clinical pharmacokinetic studies, (S,S)-3-Hydroxy Lovastatin is the required certified reference standard. Its defined stereochemistry ensures accurate chromatographic peak identification and quantification of the active hydroxy acid metabolite, a critical parameter for establishing bioequivalence. The compound's traceability to USP/EP standards supports regulatory submissions to the FDA or EMA [1]. The differential CYP2C8 inhibition profile of the acid form (Ki = 32–55 μM) relative to the lactone (Ki = 8.4 μM) [2] further underscores the necessity of using the correct metabolite standard rather than the prodrug when quantifying active drug species.

Tissue-Selective Statin Pharmacology and Ocular Toxicity Screening

Researchers investigating extrahepatic effects of statins, particularly ocular toxicity or tissue-selective cholesterol synthesis inhibition, require (S,S)-3-Hydroxy Lovastatin as a reference compound. The evidence demonstrates that lovastatin acid is 100-fold more potent in inhibiting lens cholesterol synthesis (IC50 = 4.5 nM) compared to pravastatin (IC50 = 469 nM) [3]. This tissue selectivity is driven by differential membrane permeability between lipophilic and hydrophilic statin acids. The compound is essential for calibrating ex vivo lens assays or for use as a positive control in studies evaluating statin-induced cataractogenesis mechanisms.

Pharmaceutical Quality Control and ANDA Filing for Generic Lovastatin Products

For manufacturers developing generic lovastatin formulations and preparing Abbreviated New Drug Applications (ANDA), (S,S)-3-Hydroxy Lovastatin is an essential impurity and metabolite reference standard. It is specifically designated for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production [1]. The compound's defined stereochemistry and regulatory-compliant characterization data enable accurate quantification of related substances and degradation products, a critical requirement for demonstrating pharmaceutical equivalence to the reference listed drug (RLD).

Formulation Development for Enhanced Oral Bioavailability of Statins

Pharmaceutical scientists designing lipid-based nanocarrier systems (e.g., solid lipid nanoparticles, self-emulsifying drug delivery systems) for improved statin oral delivery should prioritize (S,S)-3-Hydroxy Lovastatin for in vitro and in vivo evaluation. Evidence indicates that the hydroxy acid form exhibits a 324% increase in relative oral bioavailability when formulated as SLN compared to suspension, versus only a 173% increase for the lactone prodrug [4]. This differential response suggests that formulation strategies targeting the active acid metabolite may yield greater bioavailability enhancement, informing rational formulation design and excipient selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-3-Hydroxy Lovastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.